DFHBI

RNA aptamer imaging fluorescence microscopy fluorogenic dye characterization

DFHBI is the foundational, structurally validated fluorogen for Spinach-family RNA aptamers. Unlike shifted analogs (DFHBI-1T, BI), DFHBI is the compound for which the Spinach-DFHBI crystal structure was resolved and thermodynamic binding landscapes mapped at single-base resolution. It is the essential reference baseline for developing novel fluorogenic RNA systems. Select DFHBI for studies requiring the original, fully characterized prototype with excitation/emission 447/501 nm (Spinach2-bound). Membrane-permeable and non-toxic, it enables live-cell RNA imaging. Procure the authentic benchmark fluorogen for rigorous comparative validation.

Molecular Formula C12H10F2N2O2
Molecular Weight 252.22 g/mol
Cat. No. B8056592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDFHBI
Molecular FormulaC12H10F2N2O2
Molecular Weight252.22 g/mol
Structural Identifiers
SMILESCC1=NC(=CC2=CC(=C(C(=C2)F)O)F)C(=O)N1C
InChIInChI=1S/C12H10F2N2O2/c1-6-15-10(12(18)16(6)2)5-7-3-8(13)11(17)9(14)4-7/h3-5,17H,1-2H3
InChIKeyZDDIJYXDUBFLID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DFHBI Small Molecule: Prototype Fluorogen for Spinach RNA Aptamer-Based Live-Cell Imaging Systems


DFHBI (3,5-difluoro-4-hydroxybenzylidene imidazolinone) is a membrane-permeable, non-toxic small molecule that mimics the intrinsic chromophore of green fluorescent protein (GFP) [1]. It functions as a conditionally fluorescent fluorogen: unbound DFHBI exhibits negligible fluorescence in solution, but upon specific binding to cognate RNA aptamers such as Spinach, Spinach2, Broccoli, or Baby Spinach, its fluorescence is activated >2000-fold via conformational restriction that suppresses non-radiative decay pathways [2][3]. The DFHBI/Spinach complex emits green fluorescence with excitation/emission maxima at approximately 447/501 nm (Spinach2-bound) or 469/501 nm, and achieves a quantum yield comparable to that of GFP .

Why DFHBI Cannot Be Arbitrarily Substituted with Later-Generation Derivatives


DFHBI and its structural analogs (e.g., DFHBI-1T, DFHBI-2T, BI, DFHO) exhibit distinct photophysical profiles, spectral shifts, binding affinities, and aptamer compatibilities that preclude direct substitution without experimental revalidation. DFHBI-1T introduces a trifluoroethyl moiety that red-shifts excitation/emission to 482/505 nm with Spinach2, enabling GFP filter cube compatibility absent in parent DFHBI (447/501 nm), but this modification also alters quantum yield and extinction coefficient [1]. BI, a benzimidazole-substituted derivative, achieves 10.5-fold higher cellular fluorescence than DFHBI-1T with Broccoli aptamers and binds with approximately 6-fold higher affinity (KD = 51 nM vs 305 nM) [2]. Critically, the optimal aptamer-fluorogen pairing is not interchangeable across the family: DFHBI is the foundational fluorogen for which Spinach and Baby Spinach aptamers were originally selected and structurally characterized, and substitution with newer derivatives requires empirical determination of complex formation efficiency, spectral compatibility with existing instrumentation, and cellular permeability in specific model systems [3].

Quantitative Differentiation Evidence: DFHBI vs. Structural Analogs in Fluorogenic RNA Imaging Systems


Spectral Excitation/Emission Profile: DFHBI vs. DFHBI-1T

DFHBI bound to Spinach2 exhibits peak excitation/emission maxima of 447 nm / 501 nm, whereas DFHBI-1T (3-(2,2,2-trifluoroethyl)-substituted derivative) bound to the same Spinach2 aptamer displays a red-shifted profile of 482 nm / 505 nm . This 35 nm excitation red-shift in DFHBI-1T relative to DFHBI enables compatibility with standard GFP filter cubes, which DFHBI lacks. The spectral shift is a direct consequence of the trifluoroethyl substitution on the imidazolinone ring.

RNA aptamer imaging fluorescence microscopy fluorogenic dye characterization

Fluorescence Brightness: DFHBI vs. DFHBI-1T in Spinach2 Complex

DFHBI-1T bound to Spinach2 exhibits an extinction coefficient increased by approximately 1.4-fold and quantum yield increased by approximately 1.3-fold relative to DFHBI bound to the same aptamer . The quantitative data show DFHBI in RNA-bound state has extinction coefficient ε = 30,100 M⁻¹cm⁻¹ and quantum yield Φ = 0.34 (brightness ~14,000), while DFHBI-1T/Broccoli complex achieves ε = 28,900 M⁻¹cm⁻¹ and Φ = 0.41 (brightness = 100 relative units) [1][2]. Note that brightness comparisons vary by aptamer pairing: Broccoli-DFHBI-1T brightness serves as reference baseline.

quantum yield extinction coefficient fluorescence brightness RNA aptamer

Cellular Fluorescence Performance: DFHBI vs. DFHBI-1T in Live-Cell Imaging

In COS7 cells expressing (CGG)₆₀-Spinach2, treatment with 20 μM DFHBI-1T for 10 minutes produces enhanced fluorescence expression compared to treatment with 20 μM DFHBI under identical conditions [1]. Furthermore, DFHBI-1T exhibits higher specific fluorescence and lower background fluorescence when bound to Spinach2 compared with Spinach2-DFHBI, as documented across multiple vendor technical datasheets citing original research .

live-cell RNA imaging cellular fluorescence signal-to-background ratio COS7 cells

Binding Affinity and Fluorescence Activation: DFHBI vs. BI Derivative with Broccoli Aptamer

DFHBI exhibits a fluorescence activation of 73 ± 6-fold upon RNA binding, whereas BI (a benzimidazole-substituted DFHBI derivative) demonstrates markedly higher affinity for Broccoli aptamers, with KD values of 51 nM for Broccoli-BI versus 305 nM for Broccoli-DFHBI-1T, corresponding to a 10.5-fold increase in cellular fluorescence [1]. Direct KD comparison between DFHBI and BI with identical aptamer is not available; DFHBI binding to Spinach occurs with KD ~0.53 μM [2].

binding affinity KD Broccoli aptamer fluorescence activation ratio

Photophysical Characterization Completeness: DFHBI as the Prototype Baseline

DFHBI is the only family member for which comprehensive photophysical characterization including fluorescence lifetime measurements and absorption-excitation spectral divergence has been systematically documented. The fluorescence lifetime of Spinach-DFHBI is 4.0 ± 0.1 ns [1]. A significant divergence between absorption and fluorescence excitation spectra of the DFHBI/RNA complex was observed under saturation conditions at large excess of RNA over DFHBI—an effect not previously reported for any Spinach-type aptamer-fluorogen system [2]. This discrepancy enables quality screening of fluorogenic dye/RNA system efficiency.

photophysics fluorescence lifetime absorption spectroscopy RNA-fluorogen complex

GFP-Like Quantum Yield: DFHBI/Spinach vs. Enhanced GFP

The DFHBI/Spinach complex emits green fluorescence with a quantum yield comparable to that of GFP, achieving Φ = 0.72 when bound to the original Spinach aptamer (RNA sequence 24-2) [1][2]. More recent measurements report DFHBI quantum yield of 0.71 when complexed with tandem-SPN2A [3]. The DFHBI/Baby Spinach complex maintains similar spectral properties to full-length Spinach [4].

quantum yield GFP comparison fluorogenic RNA Spinach aptamer

Recommended Application Scenarios for DFHBI Procurement and Research Use


Fundamental Photophysical Characterization and Aptamer-Engineering Studies

DFHBI is the appropriate selection for studies requiring the original, fully characterized prototype fluorogen. Its fluorescence lifetime of 4.0 ± 0.1 ns and the documented absorption/excitation spectral divergence phenomenon make it the benchmark for developing new Spinach-family aptamers or miniaturized variants such as Baby Spinach [1][2]. Users developing novel fluorogenic RNA systems should procure DFHBI as the reference baseline compound for comparative validation.

In Vitro RNA Detection and Biosensing with Standard 447 nm Excitation Optics

DFHBI bound to Spinach2 provides excitation/emission maxima at 447/501 nm, suitable for in vitro detection platforms equipped with 447 nm excitation sources [1]. This includes microplate readers, fluorometers, and custom microscopy setups where standard GFP filter cube compatibility is not required. The fluorescence activation of 73 ± 6-fold upon RNA binding enables sensitive detection of Spinach-tagged transcripts in cell-free systems [2].

Live-Cell RNA Imaging in Systems Not Requiring GFP Filter Cube Compatibility

DFHBI is membrane-permeable and non-toxic to cells, enabling live-cell RNA imaging when paired with Spinach or Spinach2 aptamers [1]. The Spinach-DFHBI complex is brightly fluorescent in living cells with Ex/Em = 469/501 nm [2]. This application is appropriate for laboratories equipped with customizable filter sets or laser excitation lines near 447-469 nm, where the spectral shift of DFHBI-1T is not necessary.

Thermodynamic and Structural Studies of RNA-Fluorogen Binding

DFHBI is the compound for which the crystal structure of the Spinach-DFHBI complex has been resolved and for which comprehensive thermodynamic binding landscapes have been reconstructed at single-base resolution [1]. Users investigating structure-activity relationships, binding pocket engineering, or the recognition mechanism between DFHBI and the G-quadruplex core of Spinach-family aptamers should select DFHBI as the structurally validated reference ligand [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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